molecular formula C8H15ClN4 B2430286 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride CAS No. 2241130-17-4; 2241130-18-5

3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride

Cat. No.: B2430286
CAS No.: 2241130-17-4; 2241130-18-5
M. Wt: 202.69
InChI Key: CGGZTRVQJWWGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride: is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by the presence of an azido group (-N₃) attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride typically involves the introduction of the azido group to the bicyclic structure. One common method is the reaction of 9-azabicyclo[3.3.1]nonane with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF)

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF)

    Cycloaddition Reactions: Copper(I) catalysts, solvents like acetonitrile (CH₃CN)

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the substituent introduced.

    Reduction Reactions: 3-Amino-9-azabicyclo[3.3.1]nonane

    Cycloaddition Reactions: Triazole derivatives

Scientific Research Applications

Chemistry: 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride is used as a building block in organic synthesis. Its azido group allows for further functionalization, making it valuable in the synthesis of complex molecules .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. The azido group can be converted to other functional groups that may interact with biological targets .

Medicine: The azido group can be used to introduce bioactive moieties into drug candidates .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride depends on the specific application and the functional groups introduced. Generally, the azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with molecular targets. These interactions can modulate biological pathways or chemical processes, depending on the context .

Comparison with Similar Compounds

Uniqueness: 3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for versatile functionalization. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

2241130-17-4; 2241130-18-5

Molecular Formula

C8H15ClN4

Molecular Weight

202.69

IUPAC Name

3-azido-9-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c9-12-11-8-4-6-2-1-3-7(5-8)10-6;/h6-8,10H,1-5H2;1H

InChI Key

CGGZTRVQJWWGHU-UHFFFAOYSA-N

SMILES

C1CC2CC(CC(C1)N2)N=[N+]=[N-].Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.